6,7,10-trimethyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
6,7,10-Trimethyl-3-(2-phenylethyl)-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,10-Trimethyl-3-(2-phenylethyl)-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the oxazine ring. Key reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
6,7,10-Trimethyl-3-(2-phenylethyl)-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6,7,10-Trimethyl-3-(2-phenylethyl)-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows for the study of interactions with biological macromolecules, providing insights into enzyme mechanisms and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific pathways or diseases, leveraging the compound’s bioactivity.
Industry: The compound’s properties make it suitable for use in materials science, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 6,7,10-Trimethyl-3-(2-phenylethyl)-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context. Detailed studies of its binding affinity and specificity help elucidate the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6,7,10-Trimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-3-ium
- 6,7,10-Trimethyl-3-(2-phenylethyl)-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one
Uniqueness
Compared to similar compounds, 6,7,10-Trimethyl-3-(2-phenylethyl)-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one stands out due to its specific structural features and reactivity. Its combination of chromene and oxazine elements provides unique chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6,7,10-trimethyl-3-(2-phenylethyl)-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H23NO3/c1-14-15(2)22(24)26-21-16(3)20-18(11-19(14)21)12-23(13-25-20)10-9-17-7-5-4-6-8-17/h4-8,11H,9-10,12-13H2,1-3H3 |
InChI Key |
ZVHSZXJOKYNMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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